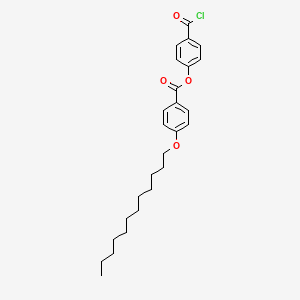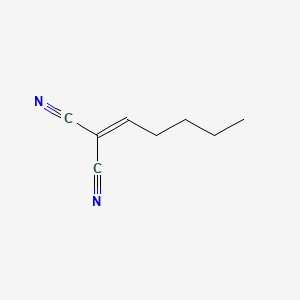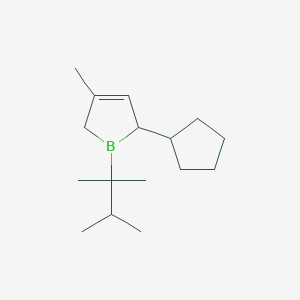
2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole is a boron-containing organic compound Boroles are a class of compounds that contain a boron atom within a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole typically involves the following steps:
Formation of the Borole Ring: This can be achieved through the reaction of a suitable boron precursor with an organic compound that provides the necessary carbon framework.
Introduction of Substituents: The cyclopentyl, dimethylbutan-2-yl, and methyl groups can be introduced through various organic reactions such as alkylation or cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that can be carried out under controlled conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
化学反応の分析
Types of Reactions
2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole can undergo several types of chemical reactions:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can lead to the formation of borohydrides.
Substitution: The substituents on the borole ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, organolithium, or Grignard reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.
科学的研究の応用
Chemistry: Used as a reagent or catalyst in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and polymers.
作用機序
The mechanism by which 2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom can form stable complexes with various biomolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
Borole Derivatives: Compounds with similar boron-containing five-membered rings.
Cyclopentyl Compounds: Organic compounds containing the cyclopentyl group.
Dimethylbutan-2-yl Compounds: Compounds with the dimethylbutan-2-yl substituent.
Uniqueness
2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole is unique due to its specific combination of substituents and the presence of a boron atom within the ring structure. This gives it distinct electronic properties and reactivity compared to other similar compounds.
特性
CAS番号 |
111525-17-8 |
|---|---|
分子式 |
C16H29B |
分子量 |
232.2 g/mol |
IUPAC名 |
2-cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydroborole |
InChI |
InChI=1S/C16H29B/c1-12(2)16(4,5)17-11-13(3)10-15(17)14-8-6-7-9-14/h10,12,14-15H,6-9,11H2,1-5H3 |
InChIキー |
HMCLHOQZBBGETB-UHFFFAOYSA-N |
正規SMILES |
B1(CC(=CC1C2CCCC2)C)C(C)(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


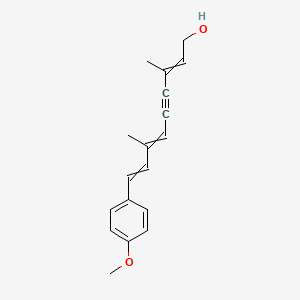

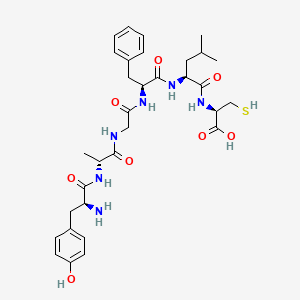

![6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14316519.png)
![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)
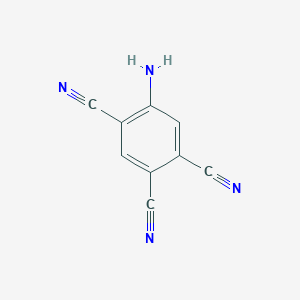
![[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid](/img/structure/B14316527.png)
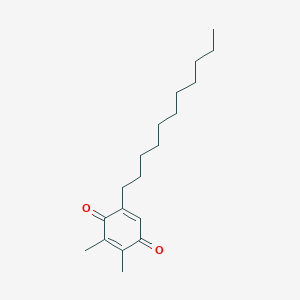
![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)
![6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid](/img/structure/B14316542.png)
![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/structure/B14316546.png)
